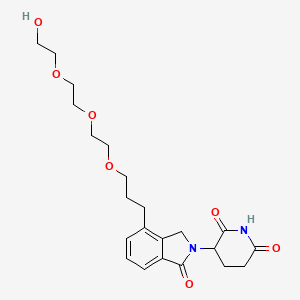
(S)-1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is a complex organic compound that belongs to the class of naphthols. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a phenylmethyl group containing a dimethylamino substituent. It is known for its diverse applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] typically involves the following steps:
Formation of the Naphthalenol Core: The naphthalenol core can be synthesized through the hydroxylation of naphthalene using reagents such as sulfuric acid and sodium hydroxide.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A simpler naphthol derivative without the phenylmethyl and dimethylamino groups.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position.
β-Naphthol: Another name for 2-naphthol, highlighting its position on the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-[(S)-dimethylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19(15-9-4-3-5-10-15)18-16-11-7-6-8-14(16)12-13-17(18)21/h3-13,19,21H,1-2H3/t19-/m0/s1 |
Clé InChI |
SOHOMVZGRJOXDG-IBGZPJMESA-N |
SMILES isomérique |
CN(C)[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CN(C)C(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






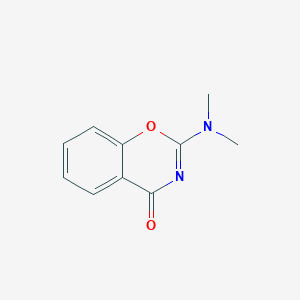
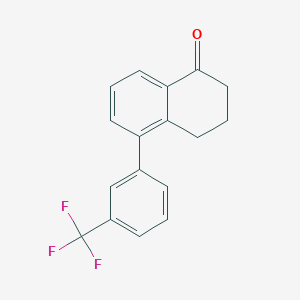

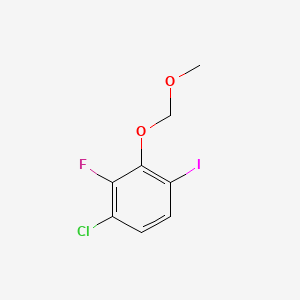
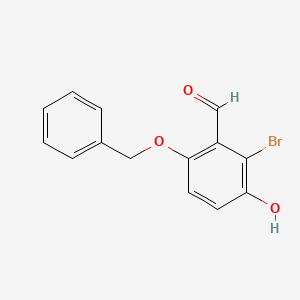

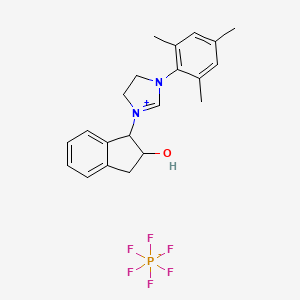
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
